molecular formula C10H10ClNO3 B2525411 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 2137504-35-7

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B2525411
CAS No.: 2137504-35-7
M. Wt: 227.64
InChI Key: ZKEPAWINGVAJEP-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and carboxylic acid groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8;/h1-4,9,11H,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEPAWINGVAJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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